KDM4C Biochemical Potency: 200 nM IC50 Places This Compound in a Distinct Activity Band Between Weak Quinoline Amides and Optimized nM Inhibitors
In a purified enzyme assay using N-terminal His-tagged human KDM4C expressed in E. coli BL21(DE3) and a trimethylated peptide substrate detected by RFMS, the target compound exhibits an IC50 of 200 nM [1]. This places it in an intermediate potency window: approximately 3-fold weaker than the broad-spectrum 2OG oxygenase inhibitor IOX1 (KDM4C IC50 = 600 nM, but measured in a different assay format) , yet substantially more potent than the trimethoxy analog which shows no detectable KDM4C inhibition and instead hits MAO enzymes at micromolar concentrations [2]. The 10 µM cellular IC50 in U2OS cells assessed by H3K9Me3 demethylation indicates a ~50-fold shift between biochemical and cell-based activity, providing users with a quantitative benchmark for cell-permeability and target-engagement expectations [1].
| Evidence Dimension | KDM4C biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 200 nM (RFMS assay, purified KDM4C) |
| Comparator Or Baseline | IOX1 IC50 = 600 nM (KDM4C, assay format not fully specified; MedChemExpress); 3,4,5-trimethoxy analog: no KDM4C inhibition detected (BindingDB); KDM4C-IN-1 IC50 = 8 nM |
| Quantified Difference | Target compound is 3-fold more potent than IOX1 in biochemical format (cross-study); >100-fold more potent for KDM4C than the trimethoxy analog; 25-fold weaker than the optimized KDM4C-IN-1 lead |
| Conditions | Target: biochemical – His-tagged full-length human KDM4C, E. coli expressed, trimethylated peptide substrate, RFMS detection. Cellular – full-length human KDM4C transfected in U2OS cells, H3K9Me3 demethylation, 24 h. |
Why This Matters
The 200 nM biochemical IC50 defines a potency tier that is strong enough for mechanistic studies of KDM4C but distinct from sub-10 nM clinical candidates, making this compound suitable as a reference inhibitor or chemical probe at an intermediate affinity level where ultra-potent inhibition is not desired.
- [1] BindingDB. BDBM50149926 (CHEMBL3770723). IC50 200 nM (biochemical) and IC50 10,000 nM (cellular) for human KDM4C. GlaxoSmithKline/ChEMBL curation. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50149926 View Source
- [2] BindingDB. BDBM50493476 (trimethoxy analog). MAO-A IC50 = 25,300 nM; BDBM50450832 MAO-B IC50 = 3,200 nM. No KDM4C data. https://ww.w.bindingdb.org View Source
